molecular formula C28H42O4 B1675900 Maesol CAS No. 119766-98-2

Maesol

Cat. No.: B1675900
CAS No.: 119766-98-2
M. Wt: 442.6 g/mol
InChI Key: ZERGSFDWJKBKBQ-UHFFFAOYSA-N
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Description

Maesol is a novel dimeric phenol isolated from the seeds of Maesa montana and Maesa indica. It has the molecular formula C28H42O4 and is characterized by its unique structure, which includes two phenolic units connected by a dodecane chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

Maesol can be synthesized through the isolation from the seeds of Maesa montana and Maesa indica. The isolation process involves solvent extraction followed by chromatographic purification to obtain the pure compound .

Industrial Production Methods

Currently, there is limited information on the large-scale industrial production of this compound. Most of the available data pertains to laboratory-scale synthesis and isolation from natural sources .

Chemical Reactions Analysis

Types of Reactions

Maesol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized and reduced phenolic compounds, as well as substituted derivatives of this compound .

Scientific Research Applications

Maesol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Maesol involves its interaction with various molecular targets and pathways. As a phenolic compound, this compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and interfere with essential cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Maesol

This compound is unique due to its specific dimeric structure and the presence of methoxy and hydroxyl groups, which contribute to its distinct chemical and biological properties. Unlike some similar compounds, this compound is derived from natural sources and has shown potential in various scientific and industrial applications .

Properties

IUPAC Name

5-[12-(3-hydroxy-5-methoxy-4-methylphenyl)dodecyl]-3-methoxy-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42O4/c1-21-25(29)17-23(19-27(21)31-3)15-13-11-9-7-5-6-8-10-12-14-16-24-18-26(30)22(2)28(20-24)32-4/h17-20,29-30H,5-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERGSFDWJKBKBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1OC)CCCCCCCCCCCCC2=CC(=C(C(=C2)OC)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00152578
Record name Maesol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00152578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119766-98-2
Record name Maesol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119766982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Maesol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00152578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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